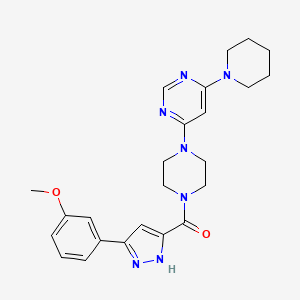![molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5](/img/structure/B2880556.png)
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPEP and has been synthesized using different methods. In
Wirkmechanismus
BPEP acts as an antagonist of mGluR5 by binding to the receptor and preventing the activation of downstream signaling pathways. This action results in the inhibition of glutamate-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5-mediated synaptic transmission, which is important for regulating neuronal activity and plasticity. Additionally, BPEP has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA, which are implicated in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BPEP has several advantages for lab experiments, including its high potency and specificity for mGluR5. Additionally, BPEP has been shown to have minimal off-target effects, making it an ideal tool for investigating the role of mGluR5 in various biological processes. However, one limitation of BPEP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of BPEP in scientific research, including the investigation of its potential therapeutic applications in neurological disorders, such as addiction, depression, and anxiety. Additionally, BPEP could be used as a tool to study the role of mGluR5 in other biological processes, including inflammation and immune function. Finally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new therapeutic targets for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of BPEP has been achieved using various methods, including the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. The hydrazone is then reacted with 1H-benzotriazole-1-carboxamidine to yield BPEP. Other methods involve the reaction of 4-bromobenzaldehyde with 1H-benzotriazole-1-carboxamidine to form BPEP.
Wissenschaftliche Forschungsanwendungen
BPEP has been used in scientific research for various purposes, including as an antagonist of mGluR5, a glutamate receptor, which has been implicated in various neurological disorders. BPEP has also been used as a tool to study the role of mGluR5 in synaptic plasticity and memory formation. Additionally, BPEP has been used in studies to investigate the role of mGluR5 in drug addiction and as a potential therapeutic target for the treatment of addiction.
Eigenschaften
CAS-Nummer |
326002-05-5 |
|---|---|
Molekularformel |
C17H16BrN5O |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI-Schlüssel |
RMWKARCLGHQCAH-XDHOZWIPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



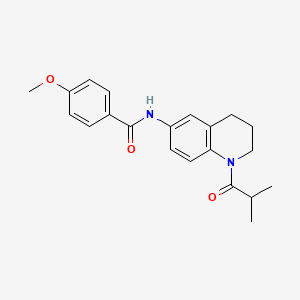
![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)
![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
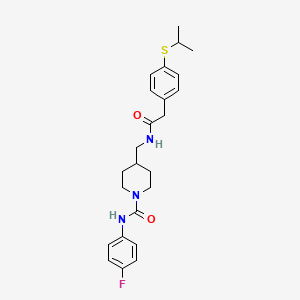
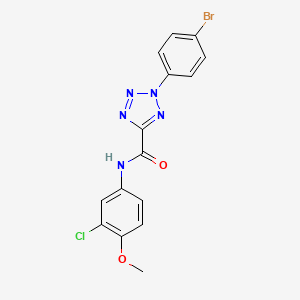
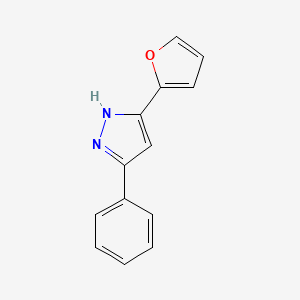
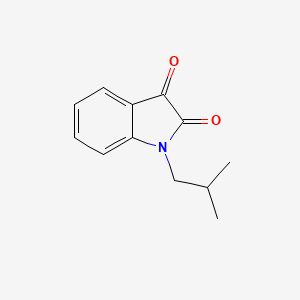
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)
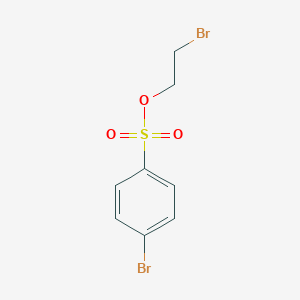
![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
